molecular formula C10H22O2Si B13445532 Mesitylene-13C3

Mesitylene-13C3

Cat. No.: B13445532
M. Wt: 202.37 g/mol
InChI Key: UKHWCRFUXCDFDJ-NTMALXAHSA-N
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Description

Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a derivative of mesitylene where three carbon atoms are replaced with the carbon-13 isotope. This compound is a stable isotope-labeled chemical used in various scientific research applications. Mesitylene itself is a derivative of benzene with three methyl substituents positioned symmetrically around the ring, making it a colorless liquid with a sweet aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesitylene-13C3 can be synthesized through the transalkylation of xylene over a solid acid catalyst. The reaction involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled precursors in the synthesis process. The labeled carbon atoms are introduced during the synthesis of the starting materials, ensuring that the final product contains the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions

Mesitylene-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.

    Brominating Agents: Bromine.

    Catalysts: Solid acid catalysts for transalkylation, sulfuric acid for aldol condensation.

Major Products

    Trimesic Acid: From oxidation with nitric acid.

    3,5-Dimethyl Benzaldehyde: From oxidation with manganese dioxide.

    Mesitol: From oxidation with trifluoroperacetic acid.

    Mesityl Bromide: From bromination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesitylene-13C3 is unique due to its symmetrical structure and the presence of three carbon-13 isotopes, making it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and ease of functionalization also make it a valuable compound in various catalytic and synthetic applications .

Biological Activity

Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a stable isotopic variant of mesitylene where three carbon atoms in the methyl groups are replaced with the carbon-13 isotope. Mesitylene itself is a colorless liquid recognized for its sweet aromatic odor and is classified as an aromatic hydrocarbon. Its molecular formula is C9H12C_9H_{12}, characterized by three methyl groups symmetrically attached to a benzene ring. Mesitylene is commonly derived from coal tar and serves as a precursor for various fine chemicals and industrial applications .

While specific biological activity data for this compound is limited, the biological implications of mesitylene and its derivatives are noteworthy. This article aims to explore the biological activity of this compound, focusing on its interactions in biological systems, potential toxicity, and applications in research.

Toxicological Profile

Mesitylene is generally recognized as having low toxicity. However, prolonged exposure can lead to irritation of the skin and respiratory tract. The toxicity profile of this compound is expected to be similar, given its structural resemblance to mesitylene . Toxicokinetic studies have indicated that trimethylbenzene compounds are absorbed and metabolized in biological fluids, which may provide insights into the behavior of this compound in biological systems .

Interaction Studies

Research on interaction studies involving this compound primarily focuses on its role as a ligand in organometallic chemistry. It forms complexes with transition metals such as molybdenum, which are significant in catalysis and materials science. The unique steric properties of the mesityl group allow it to stabilize low oxidation state metal centers and enhance selectivity in asymmetric synthesis .

Applications in Biological Research

Despite limited direct studies on this compound's biological activity, its isotopic labeling with carbon-13 allows for enhanced tracking and analysis in metabolic studies. This property can be particularly useful in understanding metabolic pathways and interactions at a molecular level.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other trimethylbenzene isomers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
MesityleneC9H12Symmetrical structure; used in organic synthesis
PseudocumeneC9H12Different methyl positioning; used in solvents
HemimelliteneC9H12Contains one less symmetrical arrangement
DureneC10H14Four methyl groups; higher molecular weight

This compound stands out due to its specific isotopic labeling, which enhances its utility in various analytical applications .

Study on Trimethylbenzene Toxicokinetics

A study aimed at obtaining toxicokinetic data on the absorption and elimination of trimethylbenzene (including mesitylene) indicated that these compounds exhibit similar metabolic pathways. The metabolites were detected in various biological fluids, suggesting that this compound may follow analogous pathways .

Ligand Behavior in Catalysis

In organometallic chemistry, mesitylene derivatives have been shown to act as effective ligands. For example, complexes formed with molybdenum have demonstrated enhanced catalytic activity due to the unique steric properties of the mesityl group. This behavior has implications for developing new catalysts for organic synthesis .

Properties

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane

InChI

InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8-

InChI Key

UKHWCRFUXCDFDJ-NTMALXAHSA-N

Isomeric SMILES

CC/C=C(/OC(C)C)\O[Si](C)(C)C

Canonical SMILES

CCC=C(OC(C)C)O[Si](C)(C)C

Origin of Product

United States

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